2-Chloro-6-methylaniline
Overview
Description
2-Chloro-6-methylaniline is a chemical compound that has been the subject of various spectroscopic and theoretical studies. It is an aromatic amine with a chlorine and a methyl group attached to the benzene ring. This compound has been analyzed using different spectroscopic techniques to understand its molecular structure and properties.
Synthesis Analysis
The synthesis of 2-Chloro-6-methylaniline has been explored through different methods. A new synthesis process was developed, utilizing diphenylurea to protect ammonia and sodium chlorate as an oxidant for chlorination, starting from 2-methylaniline as the raw material . Additionally, other research has focused on the synthesis of related compounds, such as 2,6-dichloro-3-methylaniline, which is a key intermediate in the synthesis of certain commercial products .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methylaniline has been investigated using various computational methods, including Hartree-Fock (HF) and density functional theory (DFT) with different basis sets. These studies have provided optimized geometric parameters, such as bond lengths and bond angles, which were compared with experimental values of related molecules like aniline and p-methylaniline .
Chemical Reactions Analysis
While specific chemical reactions of 2-Chloro-6-methylaniline are not detailed in the provided papers, related compounds such as 4-chloro-2-methylaniline have been studied for their biochemical interactions. For instance, 4-chloro-2-methylaniline has been shown to bind extensively to proteins, DNA, and RNA in rat liver, and its enzymatic activity can be induced by phenobarbital .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-methylaniline have been extensively studied through experimental and theoretical vibrational spectroscopy. FT-IR and FT-Raman spectra have been recorded, and vibrational frequencies have been calculated and compared with experimental data. These studies have provided insights into the NH-pi interactions and the influence of the chlorine and methyl groups on the vibrational modes of the amino group . Additionally, UV, NMR, IR, and Raman spectroscopic properties have been examined, with isotropic chemical shifts calculated using the gauge-invariant atomic orbital (GIAO) method .
Scientific Research Applications
Spectroscopic Analysis and Molecular Structure
A key area of research involving 2-Chloro-6-methylaniline focuses on its spectroscopic analysis. Studies like those conducted by Karabacak, Kurt, and Cinar (2009) and Arjunan and Mohan (2009) have explored its vibrational spectra using techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy. These studies provide valuable insights into the molecular structure and vibrational frequencies of 2-Chloro-6-methylaniline, which are essential for understanding its chemical behavior and potential applications (Karabacak et al., 2009) (Arjunan & Mohan, 2009).
Synthesis Processes
Research has also been dedicated to developing efficient synthesis processes for 2-Chloro-6-methylaniline. Zhang Qian-cheng (2009) presented a new method for its preparation, highlighting innovations in the use of different reactants and conditions to optimize the synthesis process. This research is crucial for improving the production efficiency and reducing costs in industrial applications (Zhang Qian-cheng, 2009).
Antioxidant Activities
A study by Topçu, Ozen, Bal, and Taş (2021) explored the antioxidant activities of novel compounds synthesized using 2-Chloro-6-methylaniline. This research is significant as it opens potential pathways for the compound's use in developing antioxidants, which are important in various health-related applications (Topçu et al., 2021).
Chromatographic Analysis
Cui Ling (2010) developed a method for detecting 2-Chloro-6-methylaniline using high-performance liquid chromatography. This technique is essential for quantifying the compound in various samples, which is vital for both research and quality control in industrial settings (Cui Ling, 2010).
Safety And Hazards
2-Chloro-6-methylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNLHDJJZSJARK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058956 | |
Record name | 2-Chloro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylaniline | |
CAS RN |
87-63-8 | |
Record name | 2-Chloro-6-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-methylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2-chloro-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-6-METHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76F11RQ7TB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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